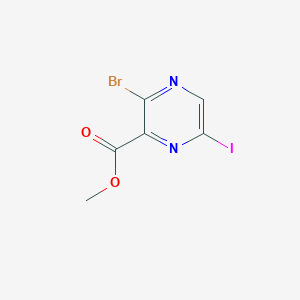

2-Amino-3-fluoro-4,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

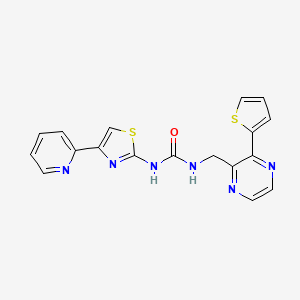

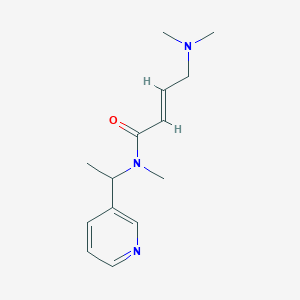

2-Amino-3-fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11FN2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluoro-4,5-dimethoxybenzamide can be represented by the SMILES stringO=C(N)C(C(N)=C1)=CC(OC)=C1OC . The InChI key for this compound is RLWBNRZPIQCPFT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.19 . The boiling point is 298.3°C at 760 mmHg .Scientific Research Applications

Tumor Imaging and Radiotracer Development

2-Amino-3-fluoro-4,5-dimethoxybenzamide derivatives have been studied for their potential in tumor imaging. Specifically, compounds related to this chemical structure have shown promise as radiotracers for Positron Emission Tomography (PET). For instance, benzamide derivatives have been found effective in identifying breast tumors in vivo, with high affinity and selectivity for the σ2 receptor, a protein upregulated in proliferating tumor cells. These compounds, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, demonstrate significant tumor-to-normal tissue ratios, indicating their potential as PET radiotracers for solid tumor imaging (Rowland et al., 2006).

Antitumor Activity

Compounds structurally similar to 2-Amino-3-fluoro-4,5-dimethoxybenzamide have shown antitumor activity. For example, amino acid ester derivatives containing 5-fluorouracil have demonstrated inhibitory effects against leukemia HL-60 and liver cancer BEL-7402, indicating their potential in cancer treatment. This showcases the broader relevance of fluorinated benzamide derivatives in oncology research (Xiong et al., 2009).

Photolabile Protecting Group Development

4,5-Dimethoxy-2-nitrobenzyloxycarbonyl group, a derivative of 2-Amino-3-fluoro-4,5-dimethoxybenzamide, has been used as a photolabile protecting group. This compound has been covalently bonded to 3-aminopropyl silica gels, demonstrating the versatility of such benzamide derivatives in synthetic chemistry, particularly for the development of photolabile protecting groups (Matsumoto et al., 2009).

Antibacterial Drug Development

Research on 2,6-difluorobenzamides, closely related to 2-Amino-3-fluoro-4,5-dimethoxybenzamide, has shown their potential as antibacterial drugs. These compounds have been effective in interfering with the bacterial cell division cycle, specifically by inhibiting the protein FtsZ, a key player in this process. This highlights the potential application of fluorinated benzamides in developing novel antibacterial agents (Straniero et al., 2023).

Safety And Hazards

properties

IUPAC Name |

2-amino-3-fluoro-4,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-14-5-3-4(9(12)13)7(11)6(10)8(5)15-2/h3H,11H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOONRRXFWWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-fluoro-4,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)